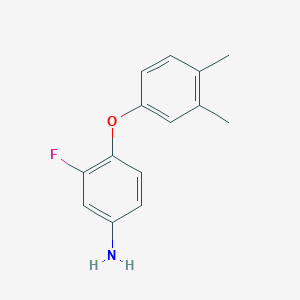

4-(3,4-Dimethylphenoxy)-3-fluoroaniline

Description

Contextualization within Organic Chemistry and Fluorinated Anilines

In the broader landscape of organic chemistry, 4-(3,4-Dimethylphenoxy)-3-fluoroaniline is a diaryl ether and a fluorinated aniline (B41778). Diaryl ethers are a class of organic compounds that contain an oxygen atom connected to two aryl groups. The synthesis of these structures is a significant area of research, with methods like the Ullmann condensation and nucleophilic aromatic substitution being commonly employed. wikipedia.orgrsc.orgarkat-usa.org The Ullmann reaction, a copper-catalyzed coupling of an aryl halide with a phenoxide, is a traditional and still widely used method for forming the diaryl ether bond. wikipedia.orgorganic-chemistry.orgscielo.org.mx Nucleophilic aromatic substitution (SNAr) offers an alternative route, particularly when the aromatic ring is activated by electron-withdrawing groups. acs.orgnih.govrsc.org

Fluorinated anilines are a pivotal class of intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties. sci-hub.boxnih.govresearchgate.net Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, impact metabolic stability, and enhance binding affinity to biological targets. sci-hub.boxnih.gov These properties make fluorinated anilines valuable building blocks in drug discovery.

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research lies in its potential as a scaffold for the development of new bioactive molecules. The combination of the fluoroaniline (B8554772) and diaryl ether motifs is found in a number of compounds with interesting pharmacological profiles. For instance, the diaryl ether structure is a common feature in many kinase inhibitors, a class of drugs that target protein kinases and are crucial in cancer therapy. nih.govresearchgate.netnih.gov

The strategic placement of the fluorine atom and the dimethylphenoxy group on the aniline ring allows for fine-tuning of the molecule's electronic and steric properties. This can be leveraged to optimize interactions with biological targets, improve pharmacokinetic properties, and reduce metabolic liabilities. nih.govnih.gov The aniline functional group also provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Scope and Objectives of Academic Inquiry

Given that published research on this compound is limited, the scope of academic inquiry can be inferred from the study of structurally related compounds. smolecule.com A primary objective would be to explore its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly kinase inhibitors. Research would likely focus on developing efficient and scalable synthetic routes to this compound and its analogs.

Table 2: Potential Areas of Research for this compound

| Research Area | Objectives |

| Synthetic Chemistry | Development of efficient and regioselective synthetic methods. Exploration of various coupling strategies for the diaryl ether linkage. |

| Medicinal Chemistry | Design and synthesis of libraries of derivatives for SAR studies. Investigation of its potential as a scaffold for kinase inhibitors. |

| Pharmacology | In vitro and in vivo evaluation of biological activity. Target identification and validation. |

| Computational Chemistry | Molecular docking studies to predict binding modes to target proteins. Quantum mechanical calculations to understand electronic properties. |

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethylphenoxy)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(16)8-13(14)15/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGJJWPKIIZNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101261626 | |

| Record name | 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937597-99-4 | |

| Record name | 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Analog Development of 4 3,4 Dimethylphenoxy 3 Fluoroaniline

Strategies for Structural Modification of the Aniline (B41778) Moiety

The aniline moiety of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline presents a versatile platform for chemical modification. These transformations can be directed at the nitrogen atom through N-substitution or at the aromatic ring via electrophilic aromatic substitution, allowing for a systematic exploration of the structure-activity relationship.

The nucleophilic nitrogen atom of the primary amine in this compound is amenable to reaction with a wide range of electrophiles, leading to the formation of N-substituted derivatives. Such modifications are a cornerstone of medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound.

Key N-substitution strategies include:

N-Alkylation: The introduction of alkyl substituents can be accomplished by treating the parent aniline with alkyl halides, such as methyl iodide or ethyl bromide, typically in the presence of a mild base to scavenge the acid byproduct.

N-Acylation: The reaction of the amine with acylating agents like acetyl chloride or acetic anhydride, often facilitated by a base such as pyridine (B92270) or triethylamine, results in the formation of corresponding amides. This is a common strategy for modulating electronic properties or for protecting the amino group.

N-Sulfonylation: The synthesis of sulfonamides is achieved through the reaction with sulfonyl chlorides, for instance, p-toluenesulfonyl chloride or methanesulfonyl chloride. This functional group can introduce new hydrogen bonding interactions and alter the acidity of the nitrogen proton.

Reductive Amination: A two-step, one-pot reaction where the aniline is first condensed with an aldehyde or ketone to form an imine, which is subsequently reduced in situ with a reducing agent like sodium triacetoxyborohydride (B8407120) to yield a secondary or tertiary amine.

| Reaction Type | Reagent Example | Hypothetical Product |

|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I) | 4-(3,4-Dimethylphenoxy)-3-fluoro-N-methylaniline |

| N-Acylation | Acetyl chloride (CH₃COCl) | N-(4-(3,4-Dimethylphenoxy)-3-fluorophenyl)acetamide |

| N-Sulfonylation | p-Toluenesulfonyl chloride | 4-(3,4-Dimethylphenoxy)-3-fluoro-N-(p-tolylsulfonyl)aniline |

| Reductive Amination | Acetone, NaBH(OAc)₃ | 4-(3,4-Dimethylphenoxy)-3-fluoro-N-isopropylaniline |

The fluoroaniline (B8554772) ring's reactivity towards electrophilic aromatic substitution is governed by the directing effects of its substituents. The amino group is a potent activating ortho, para-director, while the fluorine atom is a deactivating ortho, para-director. libretexts.orgpitt.edu The phenoxy group at the 4-position also influences the regiochemical outcome. Consequently, the positions ortho to the strongly activating amino group are the most probable sites for electrophilic attack.

Potential electrophilic aromatic substitution reactions are:

Halogenation: The introduction of a halogen atom, such as bromine or chlorine, can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), with substitution anticipated at the positions ortho to the amine.

Nitration: The installation of a nitro group can be achieved with a mixture of nitric and sulfuric acids. To prevent oxidation and control the regioselectivity, the highly activating amino group is often protected as an acetamide (B32628) prior to nitration.

Sulfonation: The reaction with fuming sulfuric acid introduces a sulfonic acid group, a modification that can substantially enhance the aqueous solubility of the molecule.

Friedel-Crafts Reactions: Direct Friedel-Crafts alkylation and acylation of anilines are generally unsuccessful as the Lewis acid catalyst complexes with the basic amino group, deactivating the ring. byjus.com Therefore, protection of the amino group, typically as an amide, is a prerequisite for these reactions.

| Reaction Type | Reagent Example | Predicted Major Product(s) |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-4-(3,4-dimethylphenoxy)-3-fluoroaniline |

| Nitration (with protected amine) | HNO₃, H₂SO₄ | N-(2-Nitro-4-(3,4-dimethylphenoxy)-3-fluorophenyl)acetamide |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(3,4-dimethylphenoxy)-6-fluorobenzenesulfonic acid |

Modifications on the Phenoxy Ring

The dimethylphenoxy portion of the molecule provides further opportunities for structural diversification to modulate biological properties.

The benzylic methyl groups on the phenoxy ring can be targeted for functionalization, primarily through free-radical pathways.

Benzylic Bromination: Employing N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide can lead to the selective bromination of one of the methyl groups. The resulting benzylic bromide is a valuable intermediate for further elaboration into alcohols, ethers, or amines.

Oxidation: The use of potent oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can convert the methyl groups into carboxylic acids, although achieving selective oxidation of only one group may require careful control of reaction conditions.

| Reaction Type | Reagent Example | Hypothetical Product |

|---|---|---|

| Benzylic Bromination | NBS, AIBN | 4-(3-(Bromomethyl)-4-methylphenoxy)-3-fluoroaniline |

| Oxidation | KMnO₄, heat | 4-(4-(3-Fluoro-4-aminophenyl)oxy)-2-methylbenzoic acid |

The dimethylphenoxy ring is activated for electrophilic aromatic substitution due to the electron-donating nature of the two methyl groups and the ether oxygen, all of which are ortho, para-directing. libretexts.orgpitt.edu The positions ortho to the ether linkage and ortho/para to the methyl groups are the most susceptible to electrophilic attack.

Halogenation: Standard halogenation conditions, for example, using bromine in the presence of a Lewis acid like ferric bromide, would likely lead to substitution on this ring.

Nitration: Nitration can be accomplished using a mixture of nitric and sulfuric acids to introduce a nitro group.

Friedel-Crafts Acylation: The introduction of an acyl group can be achieved through reaction with an acyl chloride and a Lewis acid catalyst such as aluminum chloride.

| Reaction Type | Reagent Example | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-(2-Bromo-4,5-dimethylphenoxy)-3-fluoroaniline |

| Nitration | HNO₃, H₂SO₄ | 4-(4,5-Dimethyl-2-nitrophenoxy)-3-fluoroaniline |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-(5-((3-Fluoro-4-aminophenyl)oxy)-2,3-dimethylphenyl)ethanone |

Synthesis of Heterocyclic Derivatives Incorporating the this compound Scaffold

The aniline functional group serves as a crucial precursor for the construction of a variety of heterocyclic systems, many of which are recognized as privileged scaffolds in drug discovery.

Quinoline (B57606) Synthesis: Classic methods such as the Skraup synthesis , which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, can be employed to construct the quinoline core. pharmaguideline.comiipseries.org An alternative is the Doebner-von Miller reaction , which utilizes α,β-unsaturated aldehydes or ketones. iipseries.org

Benzoxazine Synthesis: The formation of 1,3-benzoxazines can be realized through a Mannich-type condensation reaction involving the aniline, a phenolic component, and formaldehyde. mdpi.comrsc.org

Benzimidazole (B57391) Synthesis: The synthesis of benzimidazoles typically requires an ortho-phenylenediamine precursor. This could potentially be accessed from the starting aniline via a nitration step followed by reduction of the nitro group. The resulting diamine could then undergo condensation with an aldehyde or a carboxylic acid to form the benzimidazole ring. organic-chemistry.orgpcbiochemres.comrsc.org

| Heterocycle | General Method | Potential Reagents | Hypothetical Product Class |

|---|---|---|---|

| Quinolines | Skraup Synthesis | Glycerol, H₂SO₄, Nitrobenzene (B124822) | Substituted 4-(3,4-Dimethylphenoxy)quinolines |

| Benzoxazines | Mannich Condensation | Phenol (B47542), Formaldehyde | Substituted 3-(4-(3,4-Dimethylphenoxy)-3-fluorophenyl)-3,4-dihydro-2H-benzo[e] pharmaguideline.comacs.orgoxazines |

| Benzimidazoles | Condensation | 1. Nitration & Reduction 2. Aldehyde or Carboxylic Acid | Substituted 2-(Alkyl/Aryl)-5-(4-(3,4-dimethylphenoxy)-3-fluoroanilino)benzimidazoles |

Combinatorial Chemistry Approaches for Library Generation

The generation of large, diverse chemical libraries is a cornerstone of modern drug discovery and materials science. For a core scaffold such as this compound, combinatorial chemistry offers a powerful strategy to systematically explore the chemical space around this molecule, enabling the rapid synthesis of numerous analogs. This approach facilitates the identification of derivatives with optimized properties, whether for biological activity, material characteristics, or other functional applications. High-throughput synthesis techniques, coupled with strategic library design, are central to this endeavor.

The structural framework of this compound presents several key points for diversification, primarily centered around the diaryl ether linkage and the aniline functional group. A combinatorial approach would involve the parallel synthesis of analogs by introducing a variety of building blocks at these positions.

A common strategy for generating a library of diaryl ether analogs involves the coupling of a diverse set of phenols with various aryl halides or boronic acids. organic-chemistry.orgorganic-chemistry.org High-throughput experimentation (HTE) can be employed to rapidly screen different catalysts, bases, and solvents to find the optimal conditions for these coupling reactions before committing to a large-scale parallel synthesis. acs.org For instance, a library validation experiment could explore the coupling of a range of substituted phenols with a fluorinated nitrobenzene precursor to the aniline, followed by a reduction step.

The aniline moiety itself provides a versatile handle for further derivatization. For example, an automation-assisted parallel synthesis platform could be utilized to generate a library of amides by reacting the core aniline with a diverse set of carboxylic acids. acs.org

Below is a hypothetical example of a combinatorial library design based on the this compound scaffold. This library is constructed by varying the substituents on the phenoxy ring and by acylating the aniline nitrogen.

Table 1: Representative Building Blocks for a Combinatorial Library

| R1 Group (Phenol Precursors) | R2 Group (Acylating Agents) |

| 3,4-Dimethylphenol (B119073) | Acetic Anhydride |

| 4-Methoxyphenol | Propionyl Chloride |

| 3-Chlorophenol | Benzoyl Chloride |

| 4-Fluorophenol | Cyclopropanecarbonyl chloride |

| 3,5-Bis(trifluoromethyl)phenol | 2-Thiophenecarbonyl chloride |

The synthesis of such a library could be carried out in a multi-well plate format, allowing for the simultaneous execution of numerous reactions. The general synthetic approach would involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling to form the diaryl ether bond, followed by the acylation of the aniline.

Table 2: Illustrative Reaction Conditions for Library Synthesis

| Step | Reaction Type | Reagents and Conditions |

| 1 | Diaryl Ether Formation (Ullmann Condensation) | Substituted Phenol, 1,2-difluoro-4-nitrobenzene, K2CO3, DMF, 120 °C |

| 2 | Nitro Group Reduction | SnCl2·2H2O, Ethanol, 70 °C |

| 3 | Amide Coupling | Resulting Aniline, Acyl Chloride, Pyridine, CH2Cl2, Room Temperature |

By employing such combinatorial strategies, a large number of distinct derivatives of this compound can be efficiently synthesized and screened, accelerating the discovery of new compounds with desired properties. The use of robotic systems for liquid handling and purification, along with high-throughput analytical techniques like LC-MS for reaction monitoring and product characterization, are integral to the success of these approaches. acs.org

Computational Chemical Investigations of 4 3,4 Dimethylphenoxy 3 Fluoroaniline and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic nature of complex organic molecules. These methods allow for a detailed analysis of electron distribution, molecular orbitals, and reactivity, providing a foundational understanding of the molecule's chemical properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic and structural properties of molecules. chemrxiv.orgresearchgate.net Studies on analogs such as various fluoroanilines have demonstrated that DFT, using functionals like B3LYP with appropriate basis sets (e.g., 6–311+G**), can accurately predict geometries, vibrational frequencies, and electronic properties. cdnsciencepub.com

For 4-(3,4-Dimethylphenoxy)-3-fluoroaniline, the electronic structure is shaped by the interplay of its constituent functional groups. The aniline (B41778) moiety, with its amino (-NH₂) group, is an electron-donating system. The phenoxy group introduces an ether linkage, and the two methyl groups (-CH₃) on the phenoxy ring are also weakly electron-donating. In contrast, the fluorine atom is a strongly electronegative substituent, acting as an electron-withdrawing group via the inductive effect, while also having a potential for electron donation through resonance. researchgate.net This combination of electron-donating and -withdrawing groups creates a complex charge distribution across the molecule, which significantly influences its reactivity and intermolecular interactions. DFT calculations on halo-substituted anilines show that the number and position of halogen substituents affect the planarity of the amino group and the delocalization of its lone-pair electrons. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. chemrxiv.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org

In molecules like this compound, the HOMO is expected to be localized primarily on the electron-rich aniline and phenoxy rings, particularly involving the nitrogen and oxygen lone pairs. The LUMO is likely distributed over the aromatic system, with significant contributions from the fluoro-substituted ring due to the electron-withdrawing nature of fluorine. Introducing electron-donating or -withdrawing substituents is a common strategy to tune the HOMO-LUMO gap. rsc.org For instance, studies on substituted anilines show that electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a narrowing of the HOMO-LUMO gap. rsc.org

Computational studies on analogs like m-fluoroaniline provide specific values for these properties. chemrxiv.org While the exact values for the title compound require specific calculations, the data from its analogs can provide a reliable estimate.

Table 1: Calculated Frontier Orbital Energies and Related Properties for Aniline Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Aniline | -5.40 | -0.25 | 5.15 |

| 3-Fluoroaniline (B1664137) | -5.62 | -0.38 | 5.24 |

Note: The data presented in this table is illustrative, based on typical values from DFT calculations on analogous compounds for comparative purposes. Actual values for this compound would require specific computation.

Molecular Electrostatic Potential (MESP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comnumberanalytics.com The MESP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. numberanalytics.com

For this compound, the MESP map is expected to show significant negative potential (red/yellow) around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, due to the presence of lone pairs. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the amino group and the region around the C-F bond would exhibit a positive potential (blue), making them sites for nucleophilic interaction. The aromatic rings will show a nuanced potential distribution, influenced by the competing effects of the various substituents. mdpi.com Such analysis is crucial for understanding non-covalent interactions and molecular recognition processes. pnas.org

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds and determines their relative stabilities.

The global minimum energy conformation represents the most stable and thus the most populated conformer at equilibrium. For this molecule, steric hindrance between the ortho-fluorine on one ring and the hydrogen atoms on the other ring will play a major role in determining the preferred orientation. The energetics of different conformers can be calculated to determine their relative stabilities (ΔE) and the energy barriers to rotation between them.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° (Planar) | +5.8 |

| B | 45° (Twisted) | +1.2 |

| C | 90° (Perpendicular) | 0.0 (Global Minimum) |

| D | 135° (Twisted) | +1.5 |

Note: This table presents hypothetical data to illustrate the concept of conformational energetics. The values are representative of what a DFT calculation might yield, showing that non-planar (twisted) conformations are typically more stable than planar ones due to the minimization of steric repulsion.

The stability of a particular conformer is governed by a delicate balance of various intramolecular interactions. In this compound, several factors are at play:

Steric Hindrance: The bulky dimethylphenoxy group and the fluorine atom can sterically clash with adjacent parts of the molecule, destabilizing certain conformations. The planar conformations, for instance, are likely high in energy due to significant steric repulsion between the aromatic rings.

Hyperconjugation and Resonance: Delocalization of electrons from the nitrogen lone pair into the aniline ring (resonance) favors a planar arrangement of the amino group with respect to the ring. Similarly, hyperconjugative interactions, often involving C-F bonds, can contribute to conformational stability. nih.gov

Non-covalent Interactions: Weak intramolecular interactions, such as hydrogen bonds (e.g., between an N-H and the ether oxygen or fluorine) or dispersion forces, can also play a subtle but important role in stabilizing specific conformers. The presence of fluorine can alter the nature of these interactions compared to non-fluorinated analogs. illinois.edursc.orgcsic.es

Computational studies on fluorinated aromatic compounds have shown that fluorine can drastically change the binding properties and conformational preferences of molecules, often leading to structures dominated by electrostatic and π-system interactions. illinois.edursc.org

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical methods such as Density Functional Theory (DFT) are employed to calculate its expected spectroscopic signatures.

Theoretical vibrational spectroscopy is a valuable method for assigning the intricate vibrational modes of a molecule. Computational models, particularly those using DFT methods like B3LYP with an extended basis set (e.g., 6-311++G(df,pd)), can calculate harmonic vibrational frequencies with a high degree of accuracy. researchgate.netglobalresearchonline.net These calculations yield predicted IR and Raman spectra, which show very good agreement with experimental data for related molecules like fluoroaniline (B8554772) isomers. researchgate.net

The analysis involves a rigorous assignment of vibrational modes based on the calculated potential energy distributions (PEDs). researchgate.net For this compound, characteristic vibrational frequencies can be predicted for its key functional groups. Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. globalresearchonline.net The N-H stretching frequencies of the aniline amino group are also predictable. Other key vibrations include C-N stretching, C-O-C (ether linkage) stretching, and the C-F stretching mode. The presence of the fluorine substituent and the dimethylphenoxy group influences the geometry and charge distribution of the aniline ring, which in turn affects the vibrational frequencies of characteristic "marker bands". researchgate.net

Table 1: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Amino (-NH₂) | Symmetric Stretch | ~3400 | Medium | Weak |

| Amino (-NH₂) | Asymmetric Stretch | ~3500 | Medium | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Methyl (-CH₃) | Asymmetric Stretch | ~2960 | Medium | Medium |

| Methyl (-CH₃) | Symmetric Stretch | ~2870 | Medium | Medium |

| Ether (Ar-O-Ar) | Asymmetric Stretch | 1240 - 1260 | Strong | Medium |

| C-F | Stretch | 1200 - 1250 | Strong | Weak |

Note: These are representative values based on computational studies of analogous compounds. Actual values may vary.

Quantum chemical methods, especially DFT, are now commonly used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For fluorinated aromatic compounds like this compound, predicting ¹⁹F NMR shifts is particularly valuable due to fluorine's 100% natural abundance and high sensitivity in NMR experiments. nih.govnih.gov

The prediction process typically involves geometry optimization of the molecule followed by NMR shielding tensor calculations, often using the B3LYP functional with a basis set such as 6-31+G(d,p). nih.gov The calculated shielding constants are then converted to chemical shifts by referencing a standard compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). To improve accuracy, calculated values are often scaled using empirically derived scaling factors, which can reduce the deviation between experimental and computed shifts to within a few ppm. nih.gov While calculations can be performed in a simulated solvent continuum, gas-phase calculations are often sufficient for good predictions. nih.gov Machine learning methods, sometimes assisted by quantum mechanics (QM) calculations, are also emerging as powerful tools for predicting ¹⁹F NMR chemical shifts with high accuracy. chemrxiv.org

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Amine (-NH₂) | 3.5 - 4.5 | Broad singlet, position dependent on solvent and concentration. |

| ¹H | Aromatic (Aniline Ring) | 6.5 - 7.5 | Complex splitting patterns due to H-H and H-F coupling. |

| ¹H | Aromatic (Phenoxy Ring) | 6.8 - 7.2 | Splitting depends on substitution pattern. |

| ¹H | Methyl (-CH₃) | 2.2 - 2.4 | Singlets. |

| ¹³C | C-F | 155 - 165 | Large one-bond C-F coupling constant expected. |

| ¹³C | C-NH₂ | 140 - 150 | |

| ¹³C | C-O | 150 - 160 | |

| ¹³C | Aromatic | 110 - 140 | |

| ¹³C | Methyl (-CH₃) | 15 - 25 |

Note: Predicted shifts are estimates based on computational models and data from similar fluoroaniline structures. nih.govchemicalbook.com

Computational methods can be used to predict the fragmentation patterns of molecules under electron impact (EI) or other ionization techniques in mass spectrometry. The analysis involves identifying the most likely bond cleavages and rearrangements of the molecular ion.

For this compound (Molecular Weight: 231.27 g/mol ), the molecular ion [M]⁺• would be observed at m/z 231. The principal fragmentation routes are predicted to involve cleavages at the ether linkage and within the aniline and phenoxy rings. The fragmentation of multifunctional ions often involves cooperative interactions between functional groups. unito.it

Key predicted fragmentation pathways include:

Cleavage of the ether bond: This is a common and energetically favorable fragmentation pathway for diaryl ethers. This can lead to the formation of ions corresponding to the dimethylphenoxyl radical and the fluoroaniline cation (or vice-versa).

Loss of small molecules: Following initial fragmentation, subsequent losses of stable neutral molecules like CO, HCN, or methyl radicals (•CH₃) from the fragment ions can occur. mdpi.com

Ring fragmentation: The aromatic rings themselves can undergo cleavage, although this typically requires higher energy.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 231 | [C₁₄H₁₄FNO]⁺• | Molecular Ion (M⁺•) |

| 216 | [C₁₃H₁₁FNO]⁺• | Loss of a methyl radical (•CH₃) from M⁺• |

| 121 | [C₈H₉O]⁺ | Cleavage of ether bond, forming the dimethylphenoxyl cation. |

| 111 | [C₆H₅FN]⁺• | Cleavage of ether bond, forming the fluoroaniline radical cation. |

Note: The relative abundances of these fragments depend on the ionization energy and the specific mass spectrometer used.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. nih.gov This method is crucial in drug discovery for studying ligand-protein interactions and predicting the binding affinity of potential drug candidates.

For this compound and its analogs, docking studies can be performed against various protein targets to explore their potential biological activities. Analogs such as 3-fluoro-4-phenoxy aniline derivatives have been studied as inhibitors of protein kinases like c-Met kinase. nih.gov Similarly, other fluoroaniline derivatives have been investigated as potential anticancer agents by docking them against targets like the B-raf protein. nih.govresearchgate.net

The docking process involves placing the 3D structure of the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding energy. nih.gov Analysis of the docked pose reveals key molecular interactions, such as:

Hydrogen bonds: The amino group of the aniline moiety is a potential hydrogen bond donor.

Hydrophobic interactions: The dimethylphenoxy group can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-stacking: The aromatic rings can interact with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Halogen bonds: The fluorine atom can participate in halogen bonding with electron-donating groups in the protein.

These computational predictions help to understand the structural basis for the molecule's activity and can guide the design of more potent analogs. nih.gov

Table 4: Hypothetical Molecular Docking Results of this compound with a Protein Kinase Target

| Interaction Type | Ligand Moiety | Key Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Amino group (-NH₂) | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Hydrophobic Interaction | Dimethylphenyl ring | Leucine (Leu), Valine (Val), Isoleucine (Ile) |

| Pi-Pi Stacking | Fluoroaniline ring | Phenylalanine (Phe), Tyrosine (Tyr) |

QSAR/QSPR Studies for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular features are important for a desired effect. researchgate.net

For a series of analogs of this compound, a QSAR model could be developed to predict their potential as, for example, anticancer agents or kinase inhibitors. nih.govresearchgate.net The process involves:

Data Set: A collection of structurally related molecules with experimentally measured biological activities (e.g., IC₅₀ values) is required. nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each molecule. These descriptors quantify different aspects of the molecular structure, including steric (size, shape), electronic (charge distribution, polarizability), hydrophobic, and topological properties. nih.govresearchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the biological activity. nih.govmdpi.com

Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques. nih.gov

For this compound and its analogs, key descriptors would likely include those related to hydrophobicity (e.g., MlogP), molecular shape, and electronic features influenced by the fluorine and dimethyl substituents. The resulting QSAR model could then be used to predict the activity of new derivatives, prioritizing the synthesis of the most promising candidates. researchgate.net

Table 5: Important Molecular Descriptors for QSAR/QSPR Studies of this compound Analogs

| Descriptor Class | Specific Descriptor Example | Predicted Influence on Property/Activity |

|---|---|---|

| Electronic | Dipole Moment, Atomic Charges | Influences electrostatic interactions with protein targets. |

| Steric | Molecular Volume, Surface Area | Determines the fit within a receptor's binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index, Connectivity Indices | Encodes information about molecular branching and size. |

Reaction Mechanism Elucidation in the Context of 4 3,4 Dimethylphenoxy 3 Fluoroaniline Synthesis and Functionalization

Mechanistic Studies of Key Bond-Forming Reactions (e.g., Etherification)

The central structural feature of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline is the diaryl ether linkage. The formation of this bond is typically achieved through nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr): In the context of synthesizing this compound, the SNAr mechanism would involve the attack of the 3,4-dimethylphenoxide ion on an activated 3,4-difluoroaniline or a related precursor. The fluorine atom at the 4-position is the target for substitution. The reaction proceeds through a two-step addition-elimination mechanism. wikipedia.orgopenstax.org

Addition Step: The nucleophilic 3,4-dimethylphenoxide attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The presence of the fluorine atom and the amino group on the aniline (B41778) ring influences the stability of this intermediate.

Elimination Step: The fluoride ion is subsequently eliminated, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

The rate of SNAr reactions is significantly influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comchemistrysteps.com Fluorine is an effective leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. masterorganicchemistry.com

Ullmann Condensation: The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, typically employing a copper catalyst. wikipedia.org The reaction generally involves an aryl halide, a phenol (B47542), a base, and a copper source. For the synthesis of this compound, this would involve the coupling of a 3-fluoro-4-haloaniline with 3,4-dimethylphenol (B119073).

The mechanism of the Ullmann condensation is complex and has been the subject of extensive study. A generally accepted catalytic cycle involves the following key steps: wikipedia.orggatech.edu

Formation of a Copper(I) Phenoxide: The reaction is believed to be catalyzed by a Cu(I) species. In the presence of a base, the phenol is deprotonated to form a phenoxide, which then coordinates with the Cu(I) catalyst.

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-phenoxide complex, forming a Cu(III) intermediate.

Reductive Elimination: The diaryl ether is formed through reductive elimination from the Cu(III) complex, regenerating the Cu(I) catalyst.

Recent advancements in the Ullmann reaction have introduced the use of ligands to stabilize the copper catalyst and accelerate the reaction, allowing for milder reaction conditions. acs.org

| Reaction Type | Key Intermediate | Role of Substituents | Catalyst |

| SNAr | Meisenheimer Complex | Electron-withdrawing groups activate the ring | None required |

| Ullmann Condensation | Cu(III) Complex | Electronic effects influence oxidative addition | Copper (Cu) |

Understanding Selectivity and Regioselectivity in Functionalization Reactions

Further functionalization of this compound through electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aniline ring: the amino group (-NH₂), the fluoro group (-F), and the 3,4-dimethylphenoxy group (-OAr).

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. youtube.comyoutube.com

Fluoro Group (-F): The fluoro group is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho, para-director because of the ability of its lone pairs to participate in resonance. vanderbilt.edu

Phenoxy Group (-OAr): The phenoxy group is an activating group and an ortho, para-director, similar to the amino group, through resonance donation of the oxygen lone pairs. youtube.com

The regioselectivity of an electrophilic attack on the aniline ring of this compound will be a result of the interplay of these directing effects. The powerful activating and directing effect of the amino group is likely to dominate, favoring substitution at the positions ortho and para to it. However, the steric bulk of the 3,4-dimethylphenoxy group may hinder substitution at the adjacent ortho position.

Similarly, electrophilic substitution on the 3,4-dimethylphenoxy ring will be directed by the two methyl groups, which are activating and ortho, para-directing. youtube.com

Role of Catalysts and Reagents in Reaction Pathways

In the synthesis of this compound via the Ullmann condensation, the choice of catalyst and reagents is critical.

Copper Catalyst: Both Cu(I) and Cu(II) salts can be used as catalyst precursors, with Cu(I) being the likely active species in the catalytic cycle. The use of copper nanoparticles has also been explored as a heterogeneous catalyst. mdpi.com

Ligands: The addition of ligands, such as diamines, amino acids, or β-diketones, can significantly accelerate the rate of the Ullmann condensation. acs.org Ligands can stabilize the copper catalyst, prevent its agglomeration, and facilitate the oxidative addition and reductive elimination steps.

Base: A base is required to deprotonate the phenol. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield.

The solvent also plays a crucial role, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) being commonly used. wikipedia.org

Kinetic and Thermodynamic Aspects of Reaction Progress

Kinetics: The rate of the Ullmann condensation is influenced by several factors, including the nature of the aryl halide (iodides are generally more reactive than bromides and chlorides), the electronic properties of the substrates, the catalyst and ligand system, the base, and the reaction temperature. gatech.edu Kinetic studies on related Ullmann-type reactions have provided evidence for the proposed oxidative addition-reductive elimination mechanism. For SNAr reactions, the rate is dependent on the concentration of both the aryl halide and the nucleophile, and the stability of the Meisenheimer intermediate is a key factor. masterorganicchemistry.com

Advanced Characterization Techniques for 4 3,4 Dimethylphenoxy 3 Fluoroaniline

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) stands as a definitive tool for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For 4-(3,4-Dimethylphenoxy)-3-fluoroaniline, with a chemical formula of C₁₄H₁₄FNO, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental m/z value that closely matches this theoretical calculation, usually within a few parts per million (ppm). This level of accuracy allows for the confident determination of the molecular formula, distinguishing it from other potential isobaric compounds.

Interactive Data Table: Theoretical vs. Expected HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₄H₁₄FNO |

| Theoretical Exact Mass | 231.1059 u |

| Expected Ion (M+H)⁺ | 232.1137 u |

| Typical Mass Accuracy | < 5 ppm |

Note: The expected ion is the protonated molecule, which is commonly observed in ESI-MS.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed molecular structure of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are necessary for the complete and unambiguous assignment of all signals.

Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the aniline (B41778) and dimethylphenoxy rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These correlations are instrumental in piecing together the connectivity of the molecule, for instance, confirming the ether linkage between the two aromatic rings. Furthermore, ¹⁹F NMR would show a distinct signal for the fluorine atom, with its coupling to adjacent protons providing further structural confirmation.

Interactive Data Table: Expected NMR Chemical Shift Ranges

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic Protons (Aniline Ring) | 6.5 - 7.5 |

| ¹H | Aromatic Protons (Phenoxy Ring) | 6.8 - 7.2 |

| ¹H | Amine Protons (-NH₂) | 3.5 - 4.5 (broad) |

| ¹H | Methyl Protons (-CH₃) | 2.1 - 2.3 |

| ¹³C | Aromatic Carbons | 110 - 160 |

| ¹³C | Methyl Carbons | 15 - 25 |

| ¹⁹F | Aryl Fluoride | -110 to -140 |

Note: These are general expected ranges and can be influenced by the solvent and specific electronic effects within the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound. The spectra would be characterized by absorption or scattering bands corresponding to the vibrational modes of specific bonds.

Key expected vibrations include the N-H stretching of the primary amine, the C-N stretching, the aromatic C-H and C=C stretching, the asymmetric and symmetric C-O-C stretching of the ether linkage, and the C-F stretching. While FT-IR is particularly sensitive to polar bonds like N-H and C-O, Raman spectroscopy can provide complementary information, especially for the non-polar aromatic ring vibrations. Analysis of these spectra can confirm the presence of all key functional groups and offer insights into the molecular symmetry and conformation.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 |

| Aromatic C=C Stretch | Aromatic Rings | 1450 - 1600 |

| C-O-C Asymmetric Stretch | Aryl Ether | 1200 - 1270 |

| C-F Stretch | Aryl Fluoride | 1100 - 1250 |

Synthetic Utility and Applications in Chemical Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The structure of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline makes it a potentially valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The aniline (B41778) moiety serves as a versatile handle for a variety of chemical transformations.

The primary amine group (-NH₂) can undergo a wide range of reactions, including diazotization followed by Sandmeyer or related reactions to introduce a variety of functional groups. It is also a key participant in amide bond formation, a cornerstone of medicinal chemistry for the synthesis of biologically active compounds. Furthermore, the amine can be a nucleophile in substitution reactions or a directing group in electrophilic aromatic substitutions.

The fluorine atom at the 3-position significantly influences the electronic properties of the aromatic ring, increasing its electrophilicity and potentially modulating the reactivity of the amine group. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

The 3,4-dimethylphenoxy group provides steric bulk and lipophilicity, which can be crucial for tailoring the physical and pharmacological properties of a target molecule. This group can influence molecular conformation and interactions with biological targets.

Table 1: Potential Reactions Utilizing this compound as an Intermediate

| Reaction Type | Reagents/Conditions | Potential Product |

| Amide Coupling | Carboxylic acid, Coupling agent (e.g., EDC, HATU) | N-(4-(3,4-Dimethylphenoxy)-3-fluorophenyl)amide |

| Sulfonamide Formation | Sulfonyl chloride, Base | N-(4-(3,4-Dimethylphenoxy)-3-fluorophenyl)sulfonamide |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-4-(3,4-dimethylphenoxy)-3-fluoroaniline |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₃CN) | N-Alkyl-4-(3,4-dimethylphenoxy)-3-fluoroaniline |

| Diazotization/Sandmeyer | NaNO₂, H⁺; CuX (X = Cl, Br, CN) | 4-(3,4-Dimethylphenoxy)-3-fluoro-1-halobenzene/benzonitrile |

Use as a Building Block for Functional Materials

Fluoroaromatic compounds are integral to the development of functional materials, including polymers, liquid crystals, and organic electronics. The introduction of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

While no specific research details the use of this compound in this context, its structure suggests potential as a monomer for the synthesis of novel polymers. For instance, polyanilines are a class of conducting polymers, and the incorporation of fluorine and a bulky phenoxy group could be used to fine-tune their solubility, processability, and electronic properties. The dimethylphenoxy substituent could prevent close packing of polymer chains, thereby influencing the material's morphology and properties.

In the realm of organic electronics, fluorinated aniline derivatives can be precursors to materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atom can lower the HOMO and LUMO energy levels of the resulting materials, which is a critical aspect of device engineering.

Development of Novel Reagents and Catalysts from its Scaffold

The scaffold of this compound could also serve as a foundation for the development of new reagents and catalysts. The aniline nitrogen can be functionalized to create ligands for transition metal catalysis. For example, conversion to an imine or a phosphine-amine could yield bidentate ligands capable of coordinating with metals like palladium, rhodium, or copper.

The specific steric and electronic environment provided by the fluoro and dimethylphenoxy substituents could lead to catalysts with unique selectivity and activity in asymmetric synthesis or cross-coupling reactions. The development of chiral catalysts derived from such a scaffold could be a promising area of research, although currently, there is no published work to support this for this specific molecule.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in Synthesis (e.g., Photocatalysis, Microwave-assisted Synthesis)

Traditional multi-step organic syntheses often rely on harsh reaction conditions, hazardous reagents, and significant solvent use, contributing to environmental concerns. Green chemistry aims to mitigate this impact by designing processes that are more sustainable and environmentally benign unibo.itmlsu.ac.in. For the synthesis of fluorinated aromatic compounds like 4-(3,4-Dimethylphenoxy)-3-fluoroaniline, several green methodologies are gaining traction.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful and mild approach for forming carbon-fluorine and carbon-oxygen bonds, which are central to the structure of the target molecule mdpi.comresearchgate.net. This technique uses light energy to drive chemical reactions, often at ambient temperature and pressure, with the aid of a photocatalyst mdpi.com. For instance, photocatalytic methods have been successfully employed for the trifluoromethylation and fluorination of aniline (B41778) derivatives mdpi.comresearchgate.net. The synthesis of the phenoxy ether linkage could also potentially be achieved using photocatalytic cross-coupling reactions, which would be a greener alternative to traditional metal-catalyzed methods that often require high temperatures and expensive ligands.

Microwave-assisted Synthesis: Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions rapidly and efficiently oatext.combeilstein-journals.org. This technique has been shown to dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities compared to conventional heating methods oatext.comorientjchem.orgnih.gov. The synthesis of quinoxaline derivatives from 3-chloro-4-fluoroaniline has been successfully demonstrated using microwave irradiation, showcasing the applicability of this technology for reactions involving fluorinated anilines orientjchem.org. Applying microwave assistance to the key bond-forming steps in the synthesis of this compound could significantly improve the efficiency and energy footprint of the process.

| Green Chemistry Technique | Potential Advantages in Synthesizing this compound |

| Photocatalysis | Mild reaction conditions (ambient temperature/pressure), high functional group tolerance, use of sustainable energy source (light) mdpi.com. |

| Microwave-assisted Synthesis | Drastically reduced reaction times, increased reaction yields, improved purity, potential for solvent-free reactions oatext.comorientjchem.orgmdpi.com. |

These green approaches not only offer environmental benefits but can also provide economic advantages through reduced energy consumption and faster production cycles.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production methods. In a flow system, reagents are continuously pumped through a network of tubes or channels where the reaction occurs nih.govthieme-connect.deuc.pt. This methodology offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals.

For the production of this compound, a multi-step synthesis could be designed as a sequential flow process uc.pt. This approach offers:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which significantly mitigates the risks associated with highly reactive intermediates or exothermic reactions. This is particularly relevant for nitration or diazotization steps that might be involved in synthesizing the aniline core.

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to better reproducibility and higher selectivity, thereby reducing the formation of by-products.

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up batch reactors nih.gov.

Integration of Processes: Synthesis, work-up, and purification steps can be integrated into a single continuous line, streamlining the entire manufacturing process thieme-connect.deuc.pt.

By converting the synthesis of this compound to a continuous process, manufacturers can achieve higher efficiency, consistency, and safety, making the production more economically viable and sustainable.

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research and development mdpi.comstmjournals.com. These computational tools can analyze vast datasets to predict reaction outcomes, design novel molecules, and optimize synthetic routes mdpi.comnih.gov.

Automated Synthesis: The combination of AI with robotic systems is leading to the development of "self-driving laboratories" or unmanned systems for chemical synthesis mdpi.com. An AI model can design a synthetic route, and a robotic platform can then physically execute the reactions, analyze the results, and use the data to refine the next iteration of the synthesis. This autonomous approach can rapidly optimize reaction conditions to maximize yield and minimize impurities for the production of this compound.

| Application Area | Contribution of AI/Machine Learning |

| Synthesis Prediction | Proposes efficient and novel synthetic routes, reducing development time. |

| Compound Design | Generates novel analogues with potentially enhanced properties nih.govnih.gov. |

| Process Optimization | Rapidly optimizes reaction conditions for yield and purity using automated systems mdpi.com. |

The continued development of these advanced synthetic and computational technologies promises a future where specialized chemical compounds can be designed and manufactured with unprecedented speed, efficiency, and sustainability.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(3,4-Dimethylphenoxy)-3-fluoroaniline, and how can purity be validated?

- Methodological Answer : A plausible route involves nucleophilic aromatic substitution, reacting 3,4-dimethylphenol with a fluoronitrobenzene precursor under basic conditions (e.g., K₂CO₃ in DMF). After reduction of the nitro group, purify the product via column chromatography. Validate purity using HPLC (≥95% purity, as per similar aniline derivatives in ) and NMR spectroscopy. Compare ¹H/¹³C/¹⁹F NMR spectra with structurally related compounds, such as 3-fluoro-4-methoxyaniline (CAS 366-99-4, ) or 4-fluoro-2-methylaniline (CAS 452-71-1, ), to confirm substituent positions and rule out side products .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm aromatic substitution patterns and methyl/ether linkages. ¹⁹F NMR can resolve fluorine-specific shifts (e.g., compare with 3-fluoroaniline derivatives in ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC/UPLC : Quantify purity and detect trace impurities (e.g., unreacted precursors or positional isomers) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing this compound?

- Methodological Answer : Conflicting NMR data may arise from residual solvents, paramagnetic impurities, or isomerization. To resolve this:

- Perform 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations.

- Compare with spectral data for analogs like 3-fluoro-4-(dodecylthio)aniline (Appendix 3a, ) or 4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline ().

- Rule out isomerization using ion mobility spectrometry (IMS), as demonstrated for 3-fluoroaniline vs. 4-fluoroaniline in HiKE-IMS studies () .

Q. What experimental strategies differentiate positional isomers in this compound derivatives?

- Methodological Answer :

- High Kinetic Energy Ion Mobility Spectrometry (HiKE-IMS) : Resolves isomers based on mobility differences under varying electric fields (e.g., 3-fluoroaniline vs. 4-fluoroaniline in ).

- X-ray Crystallography : Provides definitive structural confirmation if crystals are obtainable.

- Synthetic Controls : Prepare reference isomers (e.g., 3-fluoro-4-methylaniline, CAS 452-77-7, ) for comparative analysis .

Q. How do steric and electronic effects influence the stability of this compound under acidic/basic conditions?

- Methodological Answer :

- Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) and monitoring degradation via LC-MS.

- The 3,4-dimethylphenoxy group may enhance steric protection of the amine, while the fluorine atom’s electron-withdrawing effect could reduce basicity. Compare degradation profiles with analogs like 4-(difluoromethoxy)-3-fluoroaniline (CAS 1003865-65-3, ) to isolate substituent effects .

Data Contradiction and Validation

Q. How should researchers validate conflicting purity claims for this compound across sources?

- Methodological Answer :

- Cross-validate using orthogonal techniques: HPLC (retention time), NMR (integration of impurity peaks), and elemental analysis.

- Reference certified standards (e.g., 3,5-dichloro-2,4-difluoroaniline, CAS 83121-15-7, ) for calibration.

- Investigate batch-to-batch variability by synthesizing multiple lots and applying statistical analysis (e.g., ANOVA) .

Q. What computational methods support the rational design of this compound derivatives with improved properties?

- Methodological Answer :

- Perform DFT calculations to predict electronic effects (e.g., Fukui indices for electrophilic substitution).

- Molecular docking studies can assess interactions with biological targets (e.g., enzyme active sites).

- Compare with SAR data for fluorinated anilines in pesticide chemistry ( ) or bioactive small molecules ( ) .

Tables for Key Data Comparison

| Property | This compound | Analog (3-fluoro-4-methoxyaniline, ) |

|---|---|---|

| Molecular Formula | C₁₄H₁₄FNO | C₇H₈FNO |

| Molecular Weight | 237.27 g/mol | 141.14 g/mol |

| Key Analytical Techniques | NMR, HPLC, HiKE-IMS | NMR, MS () |

| Stability Considerations | Steric protection from dimethyl groups | Electron-rich methoxy group may reduce stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.